molecular formula C16H28N2O2 B2868305 N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361725-07-5

N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide

Katalognummer B2868305
CAS-Nummer: 2361725-07-5
Molekulargewicht: 280.412
InChI-Schlüssel: AFDUZLVDCSVSLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors and is designed to target specific enzymes involved in cancer cell growth and survival.

Wirkmechanismus

TAK-659 works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in signaling pathways that promote cancer cell growth and survival. By inhibiting their activity, TAK-659 can effectively block these pathways and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance the body's natural ability to fight cancer. TAK-659 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of TAK-659 is its specificity for BTK and ITK, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, like many other small molecule inhibitors, TAK-659 has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its effectiveness may be limited by the development of resistance in cancer cells over time.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659 and related compounds. One area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another area of interest is the development of combination therapies that can enhance the efficacy of TAK-659 and overcome resistance mechanisms. Finally, there is ongoing research into the identification of biomarkers that can predict response to TAK-659 and other BTK inhibitors, which could help to personalize cancer treatment and improve patient outcomes.
Conclusion:
TAK-659 is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its specificity for BTK and ITK, as well as its ability to modulate the immune system and induce apoptosis in cancer cells, make it a promising candidate for cancer therapy. Ongoing research into its pharmacokinetic properties, combination therapies, and biomarkers will help to further optimize its effectiveness and improve patient outcomes.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the cyclobutyl ring, which is achieved through a ring-closing metathesis reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth and survival of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. TAK-659 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Eigenschaften

IUPAC Name

N-[2-[(3-tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-7-14(19)18(8-2)11-15(20)17(6)13-9-12(10-13)16(3,4)5/h7,12-13H,1,8-11H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDUZLVDCSVSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N(C)C1CC(C1)C(C)(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.